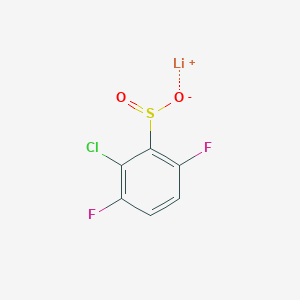

Lithium 2-Chloro-3,6-difluorobenzene sulfinate

Description

Propriétés

IUPAC Name |

lithium;2-chloro-3,6-difluorobenzenesulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF2O2S.Li/c7-5-3(8)1-2-4(9)6(5)12(10)11;/h1-2H,(H,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFSWGVDGGHIDGD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC(=C(C(=C1F)S(=O)[O-])Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF2LiO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Lithium 2-Chloro-3,6-difluorobenzene sulfinate typically involves the reaction of 2-Chloro-3,6-difluorobenzenesulfonyl chloride with lithium hydroxide or lithium carbonate under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at low temperatures to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of Lithium 2-Chloro-3,6-difluorobenzene sulfinate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to achieve the desired product quality. The reaction conditions are optimized to maximize yield and minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions: Lithium 2-Chloro-3,6-difluorobenzene sulfinate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Major Products Formed:

Substitution Reactions: The major products are substituted benzene derivatives.

Oxidation Reactions: The major products are sulfonic acids.

Reduction Reactions: The major products are sulfides.

Applications De Recherche Scientifique

Lithium 2-Chloro-3,6-difluorobenzene sulfinate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various fluorinated compounds.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of Lithium 2-Chloro-3,6-difluorobenzene sulfinate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards target molecules .

Comparaison Avec Des Composés Similaires

Structural and Electronic Comparisons

- Lithium Benzene Sulfinates with Halogen Substituents: Lithium 2,4,6-trifluorobenzene sulfinate: The absence of chlorine in this analog reduces steric hindrance but increases electron-withdrawing effects due to fluorine’s electronegativity. This may enhance electrophilic substitution reactivity compared to the chloro-fluorinated variant .

Table: Hypothetical Comparison Based on Structural Analogues

| Compound Name | Substituents | Reactivity (Relative) | Solubility in THF |

|---|---|---|---|

| Lithium 2-chloro-3,6-difluorobenzene sulfinate | 2-Cl, 3-F, 6-F | Moderate | High |

| Lithium 2,4,6-trifluorobenzene sulfinate | 2-F, 4-F, 6-F | High | Moderate |

| Lithium 4-nitrobenzene sulfinate | 4-NO₂ | Very High | Low |

Note: Data extrapolated from general sulfinate chemistry due to lack of direct experimental comparisons in provided evidence.

Q & A

Q. What synthetic methodologies are optimal for preparing Lithium 2-Chloro-3,6-difluorobenzene sulfinate?

The compound can be synthesized via palladium-catalyzed coupling of aryl halides with lithium sulfinates generated from sulfur dioxide surrogates like DABSO. Key conditions include using Pd(OAc)₂/Xantphos as a catalyst system, Cs₂CO₃ as a base, and toluene as a solvent at 100°C for 24 hours. Ensure rigorous exclusion of moisture and oxygen to stabilize the organolithium intermediate .

Q. How should researchers characterize the purity and stability of Lithium 2-Chloro-3,6-difluorobenzene sulfinate?

Purity is typically assessed via HPLC (>97.0% by area) or GC analysis. Stability is influenced by storage conditions: store at 0–6°C under inert gas to prevent decomposition. Monitor for discoloration or precipitate formation as indicators of degradation .

Q. What spectroscopic techniques are most effective for structural confirmation?

Use /-NMR to confirm aromatic substitution patterns and sulfinate connectivity. Mass spectrometry (ESI-MS) verifies molecular weight, while FT-IR identifies sulfinate (S-O) stretching bands (~1150–1250 cm⁻¹). Cross-validate with elemental analysis for C, H, and S content .

Advanced Research Questions

Q. How can steric hindrance in ortho-substituted derivatives be mitigated during sulfone formation?

Ortho-substitution challenges arise due to restricted Pd coordination. Address this by employing meta-directing groups (e.g., sulfones) to enable regioselective functionalization via directed ortho-metalation. For example, cooperative directing groups in trisubstituted aryl sulfones achieve yields >70% .

Q. What strategies prevent biaryl byproduct formation in heterocyclic sulfinate coupling reactions?

Biaryl byproducts result from desulfonylative SO₂ extrusion. To suppress this, avoid electron-rich heterocycles (e.g., thienyl sulfinates) and optimize reaction kinetics: lower temperatures (80°C), shorter reaction times (12 hours), and excess DABSO to stabilize the sulfinate intermediate .

Q. How does isotopic labeling (e.g., deuterated analogs) aid mechanistic studies of sulfinate reactivity?

Deuterated variants (e.g., 1-Bromo-2,5-difluorobenzene-d₃) enable tracking of hydrogen/deuterium exchange in kinetic isotope effect (KIE) studies. This clarifies rate-determining steps, such as oxidative addition or transmetalation, in Pd-catalyzed couplings .

Q. What functional groups are tolerated in Pd-catalyzed sulfinate coupling with this compound?

The methodology tolerates electron-withdrawing (Cl, CF₃), electron-donating (OMe), and sterically demanding groups (SiMe₃). However, strongly coordinating groups (e.g., NH₂) may poison the catalyst. Pre-protection (e.g., Boc for amines) is recommended .

Q. How can this sulfinate be applied to synthesize drug candidates like GSK-742457?

Use sequential Pd-catalyzed sulfonylation and Buchwald–Hartwig amination. For example, coupling a bis-halogenated quinoline with the sulfinate forms a chloro-sulfone intermediate, which undergoes amination to yield the target molecule in >60% overall yield .

Data Contradiction & Optimization

Q. How to resolve discrepancies in NMR data for sulfinate derivatives?

Conflicting shifts may arise from solvent polarity or paramagnetic impurities. Re-run spectra in deuterated DMSO or CDCl₃, and compare with computed DFT-based NMR predictions. Use HSQC/HMBC to resolve ambiguous coupling patterns .

Q. Why do yields drop when scaling up the sulfinate synthesis, and how to address this?

Poor heat/mass transfer in larger batches causes incomplete coupling. Optimize using flow chemistry with controlled residence times or switch to microwave-assisted synthesis (120°C, 30 min) for uniform heating and improved reproducibility .

Application in Mechanistic Studies

Q. What role does the sulfone group play in directing ortho-functionalization?

The sulfone acts as a meta-directing group, enabling ortho-lithiation via LiTMP (lithium tetramethylpiperidide). Subsequent quenching with electrophiles (e.g., DMF for formylation) yields 1,2,3-trisubstituted aryl sulfones, critical for medicinal chemistry scaffolds .

Q. How to probe the oxidative addition step in Pd-catalyzed coupling using kinetic studies?

Conduct time-resolved in-situ IR or UV-Vis spectroscopy to monitor Pd(0)→Pd(II) transitions. Vary the aryl halide electronic profile (e.g., p-CF₃ vs. p-OMe) to correlate reaction rates with Hammett σ values, confirming the rate-determining step .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.